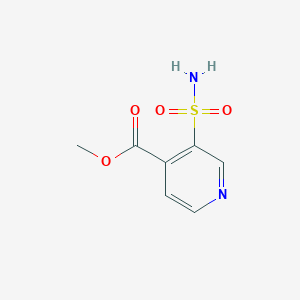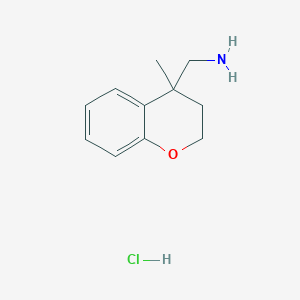
5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid: is a versatile compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by a furan ring substituted with a pentadec-14-yn-1-yloxy group and a carboxylic acid functional group. Its unique structure imparts distinct chemical and physical properties, making it valuable in organic synthesis, drug discovery, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with pentadec-14-yn-1-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alkenyl or alkyl-substituted furans .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound’s potential biological activity makes it a candidate for studying various biochemical pathways. It can be used in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a valuable lead compound for drug development.
Industry: In material science, this compound is used in the design of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and alkyne group can participate in various biochemical reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Furan-2-carboxylic acid: A simpler analog with a carboxylic acid group directly attached to the furan ring.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical in biomass conversion.
2,5-Furandicarboxylic acid: A compound with two carboxylic acid groups, used in the production of bioplastics.
Uniqueness: 5-(Pentadec-14-yn-1-yloxy)furan-2-carboxylic acid stands out due to its long alkyne chain, which imparts unique chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific structural features, such as in the design of novel materials or bioactive compounds.
Propiedades
Fórmula molecular |
C20H30O4 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-pentadec-14-ynoxyfuran-2-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-19-16-15-18(24-19)20(21)22/h1,15-16H,3-14,17H2,(H,21,22) |
Clave InChI |
ZNFMZDACXMKENV-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B15306149.png)
![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15306171.png)


amine](/img/structure/B15306190.png)
![3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B15306196.png)


![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)
![(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15306220.png)


![(2R)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15306236.png)
